Paclitaxel-SMCC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

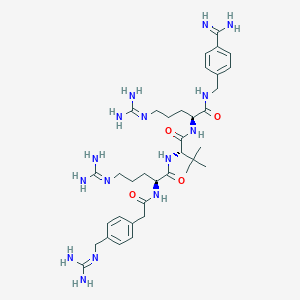

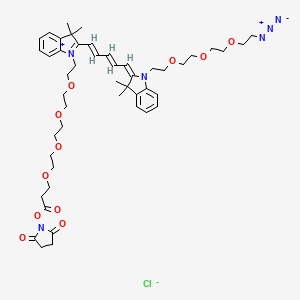

Paclitaxel-SMCC is a paclitaxel derivative with a SMCC linker. (Succinimidyl-4-( N -maleimidomethyl)cyclohexane-1-carboxylate). Maleimide in this compound can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. this compound can be used to synthesize Paclitaxel bioconjugates with proteins, enzymes; antobodies, antigens, and other biopolymers. This compound is often used for drug delivery research.

Wissenschaftliche Forschungsanwendungen

Tumor Cell Dynamics and Drug Resistance

Polyploid Giant Cancer Cells (PGCCs) and Paclitaxel : Paclitaxel can induce the formation of PGCCs in breast cancer cells. These cells have the capability to generate regular-sized progeny and trans-differentiate into multiple tumor stromal cells, demonstrating properties of cancer stem cells (Zhang, Mercado-uribe, & Liu, 2014).

Stathmin Gene in Esophageal Squamous Cell Cancer (ESCC) : Silencing the stathmin gene enhances the efficacy of Paclitaxel in ESCC, indicating its potential in overcoming drug resistance (Feng et al., 2015).

Single-Cell Transcriptome Analyses : This study showed intrinsic and acquired resistance mechanisms to Paclitaxel in ESCC cells, providing insights into novel combination therapies (Wu et al., 2018).

Targeted Delivery and Novel Formulations

Folate-Decorated Nanoparticles : Folate-decorated, Paclitaxel-loaded nanoparticles showed effective targeting and uptake by prostate cancer cells (Zhao et al., 2010).

Albumin-Bound Paclitaxel (nab-PTX) : This formulation demonstrates a progressive approach for breast cancer treatment with higher efficiency and decreased risk of side effects (Abu Samaan et al., 2019).

Nucleolin Aptamer-Paclitaxel Conjugate : A water-soluble nucleolin aptamer-paclitaxel conjugate selectively targets ovarian cancer cells and shows improved antitumor activity and reduced toxicity (Li et al., 2017).

Mechanistic Insights and Other Applications

Mechanisms of Action : Paclitaxel is known to induce mitotic arrest and cell death in cancer cells, but recent evidence suggests it also results in multipolar divisions at intratumoral concentrations (Weaver, 2014).

Vascular Cell Effects : Comparative assessment of Paclitaxel and Zotarolimus revealed their distinct impacts on vascular cell death, proliferation, migration, and proinflammatory biomarker expression, highlighting their potential for vascular applications (Steinfeld et al., 2012).

Paclitaxel-Induced Neuropathic Pain : Studies have investigated the mechanisms underlying paclitaxel-induced neuropathy, which is a common side effect in patients undergoing treatment with this drug (Gornstein & Schwarz, 2014).

Oral Bioavailability of Paclitaxel : Research into self-micro emulsifying formulations of Paclitaxel has been conducted to improve its oral bioavailability in mice, an essential aspect of its pharmacokinetic profile (Oostendorp et al., 2010).

Eigenschaften

Molekularformel |

C59H64N2O17 |

|---|---|

Molekulargewicht |

1073.158 |

IUPAC-Name |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate |

InChI |

InChI=1S/C59H64N2O17/c1-32-40(75-55(71)48(46(36-16-10-7-11-17-36)60-52(68)37-18-12-8-13-19-37)76-53(69)39-24-22-35(23-25-39)30-61-43(65)26-27-44(61)66)29-59(72)51(77-54(70)38-20-14-9-15-21-38)49-57(6,41(64)28-42-58(49,31-73-42)78-34(3)63)50(67)47(74-33(2)62)45(32)56(59,4)5/h7-21,26-27,35,39-42,46-49,51,64,72H,22-25,28-31H2,1-6H3,(H,60,68)/t35?,39?,40-,41-,42+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1 |

InChI-Schlüssel |

INJXTVZVAWCWGH-YIDBHEPESA-N |

SMILES |

CC1=C2[C@@H](OC(C)=O)C([C@]3(C)[C@@H](O)C[C@@H]4[C@](CO4)(OC(C)=O)[C@H]3[C@H](OC(C5=CC=CC=C5)=O)[C@@](C[C@@H]1OC([C@H](OC(C6CCC(CC6)CN7C(C=CC7=O)=O)=O)[C@@H](NC(C8=CC=CC=C8)=O)C9=CC=CC=C9)=O)(O)C2(C)C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Paclitaxel-SMCC; Paclitaxel with SMCC linker; Paclitaxel ADC conjugate.; SMCC-Taxol; SMCC taxol, Taxol-SMCC, Taxol SMCC; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)

![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)